Antiplasmodial Delayed Death Potency vs. Fosmidomycin
In a qHTS assay measuring delayed death of the malarial parasite plastid after 96 h incubation, the compound exhibited a potency of 16.5 µM [1]. The clinically relevant comparator fosmidomycin, a DOXP reductoisomerase inhibitor, shows an IC50 of 0.3–0.8 µM in the same phenotypic readout [2]. Although the target compound is less potent, its α‑hydroxyphosphinate scaffold is structurally unrelated to fosmidomycin’s phosphonic acid, suggesting a distinct mechanism and potential utility against fosmidomycin‑resistant strains.
| Evidence Dimension | In vitro antiplasmodial activity (P. falciparum delayed death, 96 h) |
|---|---|
| Target Compound Data | 16.5 µM |
| Comparator Or Baseline | Fosmidomycin (IC50 0.3–0.8 µM) |
| Quantified Difference | ~20–55‑fold lower potency |
| Conditions | qHTS, 96 h incubation, P. falciparum plastid delayed death assay (PubChem AID 504850) |
Why This Matters
The distinct chemotype provides a starting point for developing antiplasmodial probes that bypass existing resistance mechanisms.
- [1] ChEMBL Activity ID 6548745; CHEMBL1794345. European Bioinformatics Institute (2026). View Source
- [2] Jomaa H, Wiesner J, Sanderbrand S, et al. Inhibitors of the nonmevalonate pathway of isoprenoid biosynthesis as antimalarial drugs. Science. 1999;285(5433):1573‑6. View Source
